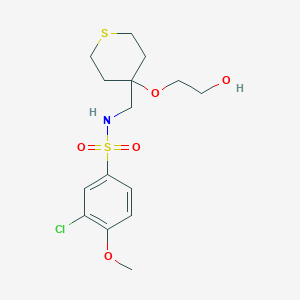

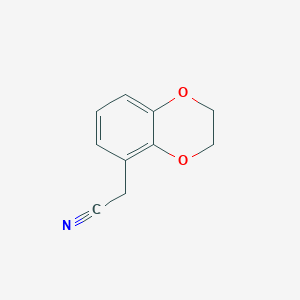

1-Phenethyl-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

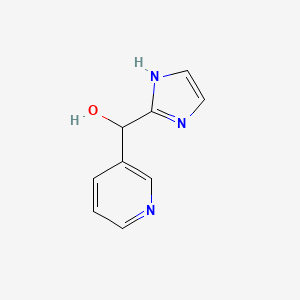

1-Phenethyl-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and neuropharmacology. This compound is also known as PZ-2891 and has been synthesized using various methods.

Scientific Research Applications

Antibacterial and Anticancer Properties

- Antibacterial Agents : Studies have explored the synthesis of novel heterocyclic compounds containing urea derivatives for their potential use as antibacterial agents. For instance, compounds have been synthesized with the aim to combat bacterial infections, showing significant activity against various bacterial strains (Azab, Youssef, & El-Bordany, 2013).

- Anticancer Agents : Urea derivatives have also been synthesized and evaluated for their anticancer properties. Some studies focus on the synthesis of compounds targeting specific cancer cell lines, highlighting the potential of urea derivatives in cancer therapy (Gaudreault, Lacroix, Pagé, & Joly, 1988).

Chemical Synthesis and Material Science

- Hydrogel Formation : The ability to form hydrogels at specific pH levels, influenced by the identity of anion, showcases the potential of urea derivatives in creating materials with tunable physical properties. This has implications for biomedical applications, including drug delivery systems (Lloyd & Steed, 2011).

- Graphitic Carbon Synthesis : The eutectic behavior of mixtures involving urea for the synthesis of nitrogen-containing carbons suggests applications in material science, particularly for creating materials with high nitrogen content, useful in electronics and catalysis (Fechler et al., 2016).

Enzyme Inhibition and Activation

- Urea in Enzymatic Reactions : The interaction of urea derivatives with enzymes, either as inhibitors or substrates, is a significant area of study. This includes understanding the mechanisms of action and designing compounds for therapeutic purposes, such as managing conditions related to enzyme dysregulation (Konrad et al., 1999).

Aroma and Flavor Chemistry

- Influence on Flavor Generation : The role of urea in affecting the generation of flavor compounds during food processing, through Maillard reactions, indicates its potential in food chemistry to modify and enhance the flavor profile of food products (Chen, Xing, Chin, & Ho, 2000).

properties

IUPAC Name |

1-(2-phenylethyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c28-20(24-12-9-16-7-3-1-4-8-16)26-21(10-5-2-6-11-21)19-25-18(27-29-19)17-15-22-13-14-23-17/h1,3-4,7-8,13-15H,2,5-6,9-12H2,(H2,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPBZLLECNVZAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenethyl-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

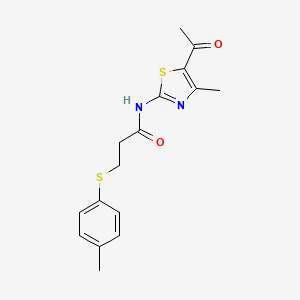

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2658172.png)

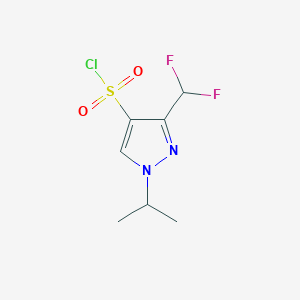

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2658178.png)

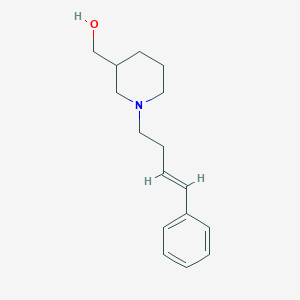

![Methyl 3-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylate](/img/structure/B2658180.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2658188.png)